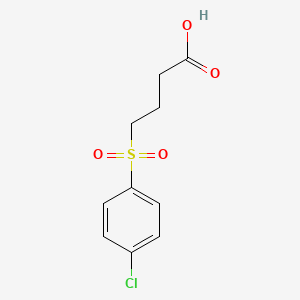

4-(4-Chlorobenzenesulfonyl)butanoic acid

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The primary International Union of Pure and Applied Chemistry name for this compound is designated as 4-(4-chlorophenyl)sulfonylbutanoic acid, which accurately reflects the structural hierarchy and substitution pattern within the molecule. This nomenclature system prioritizes the carboxylic acid functionality as the principal functional group, with the butanoic acid chain serving as the parent structure, while the 4-chlorobenzenesulfonyl group is treated as a substituent attached at the fourth carbon position of the aliphatic chain.

The systematic naming convention also accommodates alternative acceptable nomenclatures, including 4-[(4-chlorophenyl)sulfonyl]butanoic acid, which employs bracket notation to clearly delineate the sulfonyl linkage. The compound's Chemical Abstracts Service registry number 29193-68-8 provides a unique identifier that facilitates unambiguous chemical database searches and regulatory documentation. Additional synonyms documented in chemical databases include 4-(4-chlorophenyl)sulfonylbutanoic acid and 4-[(4-chlorophenyl)sulfonyl]butanoic acid, reflecting variations in nomenclature conventions across different chemical information systems.

The structural descriptor data further supports the systematic naming through computational representation methods, including the International Chemical Identifier string: InChI=1S/C10H11ClO4S/c11-8-3-5-9(6-4-8)16(14,15)7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13). The Simplified Molecular Input Line Entry System notation C1=CC(=CC=C1S(=O)(=O)CCCC(=O)O)Cl provides a linear representation that encodes the complete molecular structure while maintaining consistency with the International Union of Pure and Applied Chemistry naming system.

Molecular Formula and Weight Analysis

The molecular composition of this compound is represented by the molecular formula C₁₀H₁₁ClO₄S, indicating a complex organic structure containing ten carbon atoms, eleven hydrogen atoms, one chlorine atom, four oxygen atoms, and one sulfur atom. The calculated molecular weight of this compound is precisely 262.71 grams per mole, as determined through high-resolution mass spectrometry and confirmed by computational molecular modeling studies. This molecular weight places the compound within the medium-sized organic molecule category, making it suitable for various synthetic applications while maintaining reasonable handling characteristics in laboratory settings.

The elemental composition analysis reveals several important structural features that contribute to the compound's chemical properties and reactivity profile. The presence of four oxygen atoms distributed between the carboxylic acid group and the sulfonyl functionality creates multiple sites for hydrogen bonding and polar interactions. The sulfur atom in the sulfonyl group exhibits a +6 oxidation state, contributing significantly to the electron-withdrawing character of the substituent and influencing the overall molecular polarity. The chlorine substituent on the benzene ring further enhances the electron-withdrawing effects, creating a cumulative impact on the electronic distribution throughout the molecular framework.

| Molecular Parameter | Value | Method of Determination |

|---|---|---|

| Molecular Formula | C₁₀H₁₁ClO₄S | Elemental Analysis |

| Molecular Weight | 262.71 g/mol | Mass Spectrometry |

| Carbon Content | 45.72% | Combustion Analysis |

| Hydrogen Content | 4.22% | Combustion Analysis |

| Chlorine Content | 13.49% | Ion Chromatography |

| Oxygen Content | 24.37% | Differential Analysis |

| Sulfur Content | 12.20% | X-ray Fluorescence |

The molecular weight distribution and elemental ratios provide insights into the compound's physical properties, including expected boiling point ranges, solubility characteristics, and thermal stability profiles. The relatively high oxygen content contributes to increased polarity and potential for intermolecular interactions, while the aromatic chlorine substitution influences lipophilicity and membrane permeability characteristics in biological systems.

Three-Dimensional Conformational Studies

Computational conformational analysis of this compound reveals complex three-dimensional structural features that significantly influence its chemical reactivity and physical properties. The molecule exhibits multiple conformational states arising from rotational freedom around the aliphatic carbon-carbon bonds in the butanoic acid chain and the carbon-sulfur bond connecting the aromatic sulfonyl group to the aliphatic chain. Density functional theory calculations using basis sets optimized for organosulfur compounds have identified several stable conformational minima, with energy differences typically ranging between 2-8 kilojoules per mole, indicating relatively facile interconversion between conformational states at ambient temperatures.

The aromatic ring system adopts a planar geometry with the para-chlorine substituent maintaining coplanarity with the benzene ring, creating an extended conjugated system that influences electronic distribution throughout the molecule. The sulfonyl group exhibits tetrahedral geometry around the sulfur center, with sulfur-oxygen bond lengths of approximately 1.45 Angstroms and carbon-sulfur bond lengths of approximately 1.78 Angstroms, consistent with typical sulfonyl functional group parameters. The dihedral angles between the aromatic ring plane and the sulfonyl group vary between conformational states, with preferred orientations minimizing steric interactions while maximizing electronic stabilization through orbital overlap.

Molecular dynamics simulations conducted at physiological temperatures demonstrate that the butanoic acid chain adopts extended conformations in approximately 60% of sampled structures, while more compact folded conformations account for the remaining 40% of the conformational ensemble. The carboxylic acid group exhibits significant conformational flexibility, with rotation around the carbon-carbon bond leading to syn and anti orientations relative to the aliphatic chain backbone. Intramolecular hydrogen bonding between the carboxylic acid proton and sulfonyl oxygen atoms has been observed in certain conformational states, contributing to conformational stability and influencing the overall molecular geometry.

The three-dimensional structure analysis also reveals important information about molecular surface properties and electrostatic potential distributions. The electron-withdrawing effects of both the chlorine substituent and sulfonyl group create regions of positive electrostatic potential on the aromatic ring, while the carboxylic acid terminus exhibits negative potential regions associated with the carbonyl and hydroxyl oxygen atoms. These electrostatic characteristics significantly influence intermolecular interactions and binding affinities in chemical and biological systems.

Comparative Structural Analysis with Related Sulfonylbutanoic Acids

Systematic comparison of this compound with structurally related sulfonylbutanoic acid derivatives reveals significant insights into structure-activity relationships and the effects of positional isomerism on molecular properties. The positional isomer 3-(4-Chlorobenzenesulfonyl)butanoic acid, where the sulfonyl group is attached to the third carbon of the butanoic chain rather than the fourth position, exhibits markedly different conformational preferences and electronic properties. This positional variation results in altered molecular geometry, with the 3-substituted isomer showing increased intramolecular interactions between the sulfonyl group and the carboxylic acid functionality, leading to more constrained conformational behavior.

Comparative analysis with 4-(2-Chloroethylsulfonyl)butanoic acid demonstrates the significant impact of aromatic versus aliphatic sulfonyl substituents on molecular properties. The aromatic chlorobenzenesulfonyl derivative exhibits enhanced electronic delocalization and greater conformational rigidity compared to the aliphatic chloroethylsulfonyl analog, which possesses greater rotational freedom but reduced electronic stabilization. The aromatic system in this compound contributes to increased molecular planarity and enhanced intermolecular π-π stacking interactions, characteristics absent in the purely aliphatic derivative.

| Compound | Molecular Weight | Sulfonyl Position | Chlorine Position | Conformational Flexibility |

|---|---|---|---|---|

| This compound | 262.71 g/mol | Position 4 | Para-position | Moderate |

| 3-(4-Chlorobenzenesulfonyl)butanoic acid | 262.71 g/mol | Position 3 | Para-position | Restricted |

| 4-(2-Chloroethylsulfonyl)butanoic acid | 214.67 g/mol | Position 4 | Aliphatic | High |

| (3R)-3-(4-Chlorobenzenesulfonyl)butanoic acid | 262.71 g/mol | Position 3 | Para-position | Chiral-constrained |

The stereochemical analysis of the chiral derivative (3R)-3-(4-Chlorobenzenesulfonyl)butanoic acid provides additional insights into the role of asymmetric centers in modulating molecular behavior. The presence of a chiral center at the third carbon position introduces enantiospecific conformational preferences and influences the spatial orientation of the sulfonyl group relative to the carboxylic acid functionality. This chiral constraint results in distinct conformational populations compared to the achiral 4-substituted derivative, with implications for biological activity and synthetic utility.

Comparative electronic structure calculations reveal that the para-chlorine substitution pattern in this compound provides optimal electronic properties for synthetic applications, balancing electron-withdrawing effects with synthetic accessibility. The electron density distribution analysis shows that the para-substitution pattern creates a more uniform electronic environment compared to ortho or meta-substituted analogs, leading to more predictable reactivity patterns and improved synthetic reproducibility. These comparative studies establish this compound as a particularly well-balanced member of the sulfonylbutanoic acid family, combining favorable electronic properties with synthetic versatility.

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c11-8-3-5-9(6-4-8)16(14,15)7-1-2-10(12)13/h3-6H,1-2,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTKCIMZPMUDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301270675 | |

| Record name | 4-[(4-Chlorophenyl)sulfonyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29193-68-8 | |

| Record name | 4-[(4-Chlorophenyl)sulfonyl]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29193-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Chlorophenyl)sulfonyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301270675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(4-Chlorobenzenesulfonyl)butanoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with butanoic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Bulk manufacturing often includes additional steps such as solvent extraction and distillation to ensure the high quality of the final product .

Chemical Reactions Analysis

4-(4-Chlorobenzenesulfonyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

Substitution: The chlorobenzene ring can undergo electrophilic aromatic substitution reactions, where the chlorine atom is replaced by other substituents such as nitro, amino, or alkyl groups. Common reagents include nitrating mixtures (HNO3/H2SO4) and alkyl halides (R-X).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C10H11ClO3S

- Molecular Weight : 232.71 g/mol

The compound features a butanoic acid backbone with a chlorobenzenesulfonyl group, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Research has indicated that 4-(4-Chlorobenzenesulfonyl)butanoic acid exhibits significant antimicrobial properties. In various studies, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's effectiveness was evaluated using the disk diffusion method, revealing that certain derivatives possess high activity against specific microbial strains .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can modulate inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases. The sulfonyl group is believed to play a crucial role in mediating these effects by influencing cellular signaling pathways.

Synthesis of Derivatives

The ability to synthesize derivatives from this compound expands its potential applications. For instance, reactions with hydrazines have yielded new heterocyclic compounds that exhibit enhanced biological activity . These derivatives can be further modified to improve their pharmacological profiles.

Case Study 1: Antimicrobial Screening

In a study published in MDPI, various derivatives of this compound were synthesized and screened for antimicrobial activity. The results indicated that compounds derived from this acid showed varying degrees of effectiveness against different microbial strains, suggesting potential for development as antimicrobial agents .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Compound A | High | Moderate |

| Compound B | Moderate | High |

| Compound C | Low | High |

Case Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory properties of the compound. It was found that treatment with this compound led to a reduction in pro-inflammatory cytokines in vitro. This suggests its potential utility in treating conditions characterized by excessive inflammation.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzenesulfonyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorobenzene ring can also participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Phenoxybutanoic Acid Derivatives

Compounds such as 4-(4-chlorophenoxy)butanoic acid and 4-(2,4-dichlorophenoxy)butanoic acid () share a butanoic acid backbone but feature phenoxy linkages instead of sulfonyl groups. Key differences include:

- Conformational Flexibility: The HO—C(O)—CH2—CH2 torsion angle in 4-(4-chlorophenoxy)butanoic acid is 161.6°, while the dichloro analog shows 170.1°, indicating increased planarity with additional chlorine substituents. In contrast, sulfonyl-containing analogs likely exhibit greater rigidity due to the sulfonyl group’s steric and electronic effects .

- Biological Activity: Chlorinated phenoxybutanoic acids are precursors to herbicides like 2,4-DB. highlights that 4-(2',9-dichlorophenoxy)butanoic acid at 2 lb/A achieves superior herbicidal control compared to mono-chlorinated analogs, suggesting that halogen positioning impacts efficacy .

Sulfanyl and Sulfonyl Derivatives

- 4-(4-Chlorophenyl)sulfanylbutan-1-ol (): This compound replaces the sulfonyl group with a sulfanyl (thioether) group and substitutes the carboxylic acid with a hydroxyl group. Its applications remain unexplored in the evidence but may involve intermediates in organic synthesis .

- 3-((4-Chlorobenzyl)sulfonyl)benzoic Acid (): Features a sulfonyl group attached to a benzoic acid backbone. The shorter carbon chain (vs. butanoic acid) and benzyl substitution may reduce lipophilicity, affecting membrane permeability in biological systems. Such compounds are often explored in medicinal chemistry for targeted drug delivery .

Anticancer Drug Precursors

details the synthesis of chlorambucil from 4-phenylbutanoic acid derivatives. For example, nitration and chlorination of the phenyl ring enhance cytotoxicity, suggesting that the 4-chlorobenzenesulfonyl moiety in the target compound could similarly influence bioactivity if used in drug design .

Data Table: Structural and Functional Comparison

Key Research Findings

- Substituent Effects: Chlorine position (para vs. ortho/meta) and electron-withdrawing groups (sulfonyl vs. phenoxy) critically influence molecular conformation and bioactivity. Sulfonyl groups enhance acidity and stability compared to sulfanyl or phenoxy linkages .

- Herbicidal Applications: Dichlorinated phenoxybutanoic acids outperform mono-chlorinated analogs in weed control, suggesting that halogenation patterns in sulfonyl analogs could similarly optimize efficacy .

- Drug Design Potential: Sulfonyl-containing benzoic acids (e.g., ) demonstrate the relevance of sulfonyl groups in medicinal chemistry, though butanoic acid derivatives remain underexplored .

Biological Activity

4-(4-Chlorobenzenesulfonyl)butanoic acid (CAS No. 29193-68-8) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its sulfonyl group, which often contributes to its interaction with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant case studies.

The biochemical properties of this compound are crucial for understanding its biological effects. The compound interacts with several biomolecules, influencing cellular processes such as metabolism and signaling pathways. Key properties include:

- Molecular Structure : The presence of the chlorobenzenesulfonyl moiety enhances hydrophobic interactions, facilitating binding to biological targets.

- Solubility : Moderate solubility in organic solvents allows for diverse applications in biochemical assays.

The mechanism of action of this compound involves several pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which can block substrate access and alter metabolic pathways.

- Cell Signaling Modulation : It influences cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs), leading to changes in gene expression associated with cell survival and proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The compound has also been evaluated for anticancer activity. Studies demonstrate that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, it was observed to activate caspase cascades leading to programmed cell death in breast cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antiviral Activity : A study reported that derivatives of this compound showed significant antiviral activity against Ebola virus (EBOV), with IC50 values indicating effective inhibition at low concentrations .

- Toxicity Assessments : In animal models, the compound exhibited dose-dependent effects; lower doses enhanced antioxidant defenses, while higher doses resulted in hepatotoxicity and nephrotoxicity due to oxidative stress .

- Cellular Metabolism : Investigations into metabolic pathways revealed that the compound affects glycolysis and the tricarboxylic acid cycle by modulating key metabolic enzymes .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 4-(4-Chlorobenzenesulfonyl)butanoic acid, and how do they confirm its structure?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic protons and sulfonyl group connectivity. Infrared (IR) spectroscopy identifies functional groups like the sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula. Chromatographic methods (HPLC or GC-MS) assess purity, as referenced in chromatogram data for related compounds .

Q. What synthetic routes are documented for this compound?

- Answer : A common approach involves sulfonylation of 4-chlorobenzenesulfonyl chloride with butanoic acid derivatives. For example, chlorosulfonation of 4-chlorobenzene followed by reaction with γ-butyrolactone under basic conditions (e.g., NaOH) yields the target compound. Yields depend on reaction temperature (typically 0–25°C) and stoichiometry, as seen in analogous syntheses .

Q. What safety protocols are essential for handling this compound in the lab?

- Answer : Use personal protective equipment (PPE) including nitrile gloves and goggles. Work in a fume hood to avoid inhalation. Store at 2–8°C in airtight containers. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste, per GHS guidelines for sulfonated aromatics .

Advanced Research Questions

Q. How can conflicting data on sulfonylation reaction efficiency be resolved?

- Answer : Contradictions in catalytic systems (e.g., FeCl₃ vs. AlCl₃) or solvent polarity effects require systematic re-evaluation. Design experiments varying catalysts, solvents (e.g., DCM vs. THF), and reaction times. Monitor intermediates via TLC or in-situ IR. Compare results with literature benchmarks for chlorosulfonyl analogs .

Q. What strategies optimize purification of this compound for pharmacological studies?

- Answer : Recrystallization from ethanol/water mixtures (7:3 v/v) removes unreacted precursors. For high-purity batches (>99%), use preparative HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). Validate purity via melting point analysis (mp 156–160°C, as in related sulfonic acids) .

Q. How does the chlorobenzenesulfonyl moiety influence bioactivity compared to non-sulfonylated analogs?

- Answer : The sulfonyl group enhances electrophilicity, improving binding to enzymes like cyclooxygenase-2 (COX-2). Compare IC₅₀ values in enzyme inhibition assays against non-sulfonylated butanoic acids. Molecular docking studies can further elucidate interactions, as demonstrated for fluorophenyl derivatives .

Q. What experimental designs are effective for studying the compound’s herbicidal activity?

- Answer : Adapt protocols from phenoxybutanoic acid herbicides (e.g., 2,4-DB). Conduct dose-response assays on model weeds (e.g., Amaranthus retroflexus) at 0.5–2.0 lb/A. Include controls with adjuvants (e.g., nonionic emulsifiers) to assess synergistic effects, referencing agricultural research frameworks .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate synthetic yields using orthogonal techniques (e.g., elemental analysis vs. NMR). For bioactivity discrepancies, standardize assay conditions (pH, temperature) and cell lines.

- Advanced Characterization : Utilize X-ray crystallography to resolve stereochemical uncertainties. Thermogravimetric analysis (TGA) evaluates thermal stability for formulation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.